2-Hexene, 3,5-dimethyl-
Overview
Description
2-Hexene, 3,5-dimethyl- is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in different stereoisomeric forms, including cis and trans configurations. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexene, 3,5-dimethyl- can be synthesized through various methods. One common method involves the catalytic hydrogenation of 3,5-dimethyl-1-hexyne. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, 2-Hexene, 3,5-dimethyl- can be produced through the oligomerization of butenes. This process involves the use of a catalyst, such as a zeolite or a transition metal complex, to facilitate the formation of higher alkenes from smaller olefins .
Types of Reactions:
Oxidation: 2-Hexene, 3,5-dimethyl- can undergo oxidation reactions to form epoxides or diols.
Substitution: Halogenation reactions can occur, where halogens such as bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: mCPBA, osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), Pd/C or Pt catalysts
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Epoxides: from oxidation
Alkanes: from reduction
Dihalides: from halogenation
Scientific Research Applications
2-Hexene, 3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactions and mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-Hexene, 3,5-dimethyl- in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with electrophilic oxygen species to form epoxides. In reduction reactions, the double bond is hydrogenated to form alkanes. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
- 3,5-Dimethyl-trans-2-hexene
- 3,5-Dimethyl-cis-2-hexene
- (E)-3,5-Dimethylhex-2-ene
- (Z)-3,5-Dimethylhex-2-ene
Comparison: 2-Hexene, 3,5-dimethyl- is unique due to its specific substitution pattern and stereochemistry. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions. For example, the cis and trans isomers can have different physical properties and reactivity due to the spatial arrangement of substituents around the double bond .
Properties
IUPAC Name |
(E)-3,5-dimethylhex-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7H,6H2,1-4H3/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZYKYBFAMHPG-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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